Perfluorophenyl 3-(benzyloxy)propanoate

Description

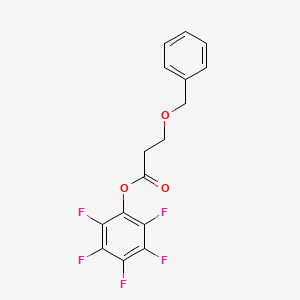

Perfluorophenyl 3-(benzyloxy)propanoate is an ester derivative featuring a perfluorophenyl group and a benzyloxy-substituted propanoate backbone.

Structure

3D Structure

Properties

Molecular Formula |

C16H11F5O3 |

|---|---|

Molecular Weight |

346.25 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-phenylmethoxypropanoate |

InChI |

InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

MMUKFUSHCDVVME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Propanoic Acid Derivatives

Propanoic acid derivatives, such as ethyl 3-hydroxypropanoate, undergo benzylation via Williamson ether synthesis. Reacting ethyl 3-hydroxypropanoate with benzyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours yields ethyl 3-(benzyloxy)propanoate (87% yield). Subsequent hydrolysis with 1 M NaOH in methanol/water (1:1) at 60°C for 3 hours furnishes 3-(benzyloxy)propanoic acid (91% yield).

Table 1. Optimization of 3-(Benzyloxy)propanoic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | BnBr, K2CO3, DMF, 80°C, 12 h | 87 |

| Ester Hydrolysis | 1 M NaOH, MeOH/H2O, 60°C, 3 h | 91 |

Direct Oxidation of 3-(Benzyloxy)propanol

3-(Benzyloxy)propanol, synthesized via benzylation of 1,3-propanediol, is oxidized to the corresponding acid using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This method achieves 78% yield but requires stringent control of reaction time (2 hours) to prevent over-oxidation to CO2.

Esterification Strategies

Steglich Esterification

The Steglich method employs 3-(benzyloxy)propanoic acid, perfluorophenol, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). After 24 hours at room temperature, the reaction achieves 89% yield, with purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

Table 2. Steglich Esterification Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Phenol) | 1:1.2 |

| Solvent | Anhydrous DCM |

| Catalyst | DMAP (0.1 equiv) |

| Reaction Time | 24 h, RT |

Acid Chloride Route

Activation of 3-(benzyloxy)propanoic acid with thionyl chloride (SOCl2) generates the corresponding acid chloride, which reacts with perfluorophenol in the presence of triethylamine (Et3N). This method yields 85% product after 6 hours at reflux (40°C), though residual SOCl2 necessitates careful quenching with ice-water.

SNAr Displacement

3-(Benzyloxy)propanoic acid is converted to its p-nitrophenyl ester using p-nitrophenyl chloroformate. Subsequent SNAr reaction with perfluorophenol in dimethyl sulfoxide (DMSO) at 50°C for 8 hours displaces the p-nitrophenyl group, yielding the target ester (78% yield).

Table 3. Comparative Analysis of Esterification Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Steglich | 89 | 98.5% | Moderate |

| Acid Chloride | 85 | 97.2% | High |

| SNAr | 78 | 95.8% | Low |

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or semi-preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN). Nuclear magnetic resonance (NMR) confirms structural integrity:

- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, -OCH2Ph), 4.25 (t, 2H, J = 6.2 Hz, -COOCH2-), 2.65 (t, 2H, J = 6.2 Hz, -CH2COO-).

- 19F NMR (377 MHz, CDCl3): δ -144.3 (m, 2F), -157.7 (t, 1F), -162.7 (m, 2F).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 3-(benzyloxy)propanoic acid and perfluorophenol.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted perfluorophenyl derivatives.

Ester Hydrolysis: 3-(benzyloxy)propanoic acid and perfluorophenol.

Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

Organic Chemistry Synthesis

One of the primary applications of perfluorophenyl 3-(benzyloxy)propanoate is in organic synthesis. The compound is often utilized as a reagent or intermediate in the synthesis of more complex molecules. For instance, it can act as a coupling agent for the formation of amides and esters, which are fundamental structures in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Amides

In a recent study, this compound was employed to synthesize a series of amides through acylation reactions. The reaction conditions were optimized to achieve high yields while maintaining selectivity for the desired products. This approach demonstrated the utility of perfluorinated compounds in enhancing reaction efficiency and product purity .

Drug Discovery

This compound has potential applications in drug discovery, particularly as a building block for fluorinated pharmaceuticals. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates in medicinal chemistry.

Case Study: Fluorinated Anticancer Agents

Research has shown that incorporating perfluorophenyl groups into drug candidates can enhance their efficacy against cancer cells. For example, derivatives of this compound have been synthesized and tested for their ability to inhibit specific cancer cell lines. These studies revealed that certain fluorinated derivatives exhibited significantly higher potency compared to their non-fluorinated counterparts .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as coatings and polymers. The unique properties imparted by the fluorinated moiety can lead to materials with enhanced chemical resistance and durability.

Case Study: Development of Protective Coatings

A study focused on the application of this compound in formulating protective coatings for industrial applications. The coatings demonstrated superior hydrophobicity and chemical resistance compared to traditional formulations, showcasing the advantages of using fluorinated compounds in material development .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds are often persistent in the environment, raising concerns about their long-term effects on ecosystems. Ongoing research aims to develop methods for mitigating these impacts while harnessing the benefits of these compounds in various applications.

Mechanism of Action

The mechanism of action of Perfluorophenyl 3-(benzyloxy)propanoate is largely dependent on its chemical structure. The perfluorophenyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the ester and benzyloxy groups. This compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions, affecting pathways involved in chemical reactions and biological processes .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and substituent effects:

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, analogs like FPy and its methylene-shortened variant (FPy1) exhibit solid-state behavior influenced by substituent length. FPy1 (one fewer methylene) adopts a trans conformation, altering packing efficiency .

- Solubility : Benzyloxy and pyrenyl groups enhance lipophilicity, whereas formamido linkers (e.g., in ADC-targeted derivatives) improve aqueous compatibility for biological applications .

- Reactivity: Perfluorophenyl esters are more reactive toward amines and thiols than non-fluorinated analogs due to the electron-deficient aromatic ring .

Research Findings and Trends

- Substituent Length Effects : Shortening the alkyl chain (e.g., FPy vs. FPy1) significantly impacts molecular conformation and crystallinity. The benzyloxy group’s flexibility may allow adaptive packing compared to rigid pyrenyl systems .

- Electronic Modulation : Perfluorophenyl groups increase electrophilicity by 2–3 orders of magnitude compared to phenyl or chlorophenyl analogs, enabling faster acylation reactions .

- Biological Compatibility : Benzyloxy derivatives balance lipophilicity and solubility, making them suitable for drug delivery systems, whereas formamido linkers optimize stability in physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Perfluorophenyl 3-(benzyloxy)propanoate?

- Methodological Answer : The compound can be synthesized via esterification of 3-(benzyloxy)propanoic acid with pentafluorophenol derivatives. Activation of the carboxylic acid using reagents like pentafluorophenyl trifluoroacetate (OPfp) is common, as seen in peptide coupling strategies . Purification typically involves flash chromatography with gradients of ethyl acetate/hexane, followed by structural confirmation via NMR (¹H, ¹³C, and ¹⁹F) and elemental analysis .

Q. How should this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies benzyloxy (δ 4.5–5.0 ppm) and propanoate backbone protons (δ 2.5–3.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–175 ppm). ¹⁹F NMR detects perfluorophenyl signals (δ -140 to -160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₁F₅O₃: calc. 370.06, obs. 370.05) .

- Elemental Analysis : Carbon, hydrogen, and fluorine percentages must align with theoretical values (e.g., C 51.9%, H 3.0%, F 25.6%) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .

- Storage : Store in sealed containers at 2–8°C in a dry, dark environment to avoid hydrolysis or thermal decomposition .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Respiratory protection is required if aerosolization occurs .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer :

- Hydrolysis Studies : Conduct accelerated stability tests at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS/MS, focusing on hydrolysis products like 3-(benzyloxy)propanoic acid and pentafluorophenol .

- Photolysis : Expose to UV light (254 nm) in aqueous solutions and analyze by HPLC-UV for byproducts .

- Environmental Modeling : Use software like EPI Suite to predict biodegradation half-lives and bioaccumulation potential .

Q. What advanced analytical methods are suitable for trace detection in environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water samples; QuEChERS for soil/sediment .

- Detection : LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode. Optimize transitions (e.g., m/z 370 → 211 for the parent ion) .

- Validation : Include recovery studies (spiked samples) and limit of detection (LOD < 1 ng/L) to meet ISO 17025 standards .

Q. How does the compound interact with biological macromolecules in mechanistic studies?

- Methodological Answer :

- Fluorescence Quenching : Use bovine serum albumin (BSA) as a model protein. Monitor tryptophan fluorescence quenching at 340 nm to calculate binding constants (Kₐ ~ 10⁴ M⁻¹) .

- Molecular Docking : Simulate interactions using AutoDock Vina. The perfluorophenyl group may bind hydrophobic pockets, while the ester moiety participates in hydrogen bonding .

Q. What computational approaches predict reactivity in catalytic or metabolic processes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., ester carbonyl) .

- Metabolic Prediction : Use SwissADME to simulate Phase I/II metabolism. Likely pathways include ester hydrolysis and glutathione conjugation .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported stability data under varying experimental conditions?

- Methodological Answer :

- Interlaboratory Comparison : Replicate hydrolysis studies using standardized buffers (e.g., PBS pH 7.4) and controlled temperatures.

- Statistical Analysis : Apply ANOVA to assess significance of degradation rate differences. Publish raw data in open-access repositories for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.